molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1465124
CAS No.: 550998-58-8
M. Wt: 222.26 g/mol
InChI Key: VMGJIYVZMYUFSI-UHFFFAOYSA-N
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Description

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C10H8O2S. It is a derivative of benzo[B]thiophene, which is a sulfur-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 2-methoxy-nitrobenzene with sulfur-containing reagents such as thiosulfates or thionyl chloride to form 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S} and features a methoxy group and a carboxylic acid methyl ester, contributing to its unique chemical properties. Its structure is represented as follows:Chemical Structure COC1=CC2=C C C1 C C S2 C O OC\text{Chemical Structure }\text{COC}_1=\text{CC}_2=\text{C C C1 C C S2 C O OC}

Chemistry

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

Table 1: Types of Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConverts to thiol or sulfide derivativesLithium aluminum hydride, sodium borohydride
SubstitutionIntroduces functional groups onto the aromatic ringHalogens, alkyl halides

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. It has been shown to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Properties

A study demonstrated that derivatives of thiophene compounds exhibited significant antiproliferative effects against melanoma cells. The following table summarizes the GI50 values of related compounds:

Table 2: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound AUAC62 (Melanoma)0.77
Compound BMCF7 (Breast)8.79
Compound CTK10 (Renal)9.73

Medicine

The compound is under investigation for its therapeutic applications , particularly for anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, potentially modulating biological pathways relevant to disease processes.

Industrial Applications

In industry, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties. Its application in material science is growing as researchers explore its potential in creating more efficient electronic devices.

Mechanism of Action

The mechanism of action of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester (C11H10O3S) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a carboxylic acid methyl ester, which contribute to its biological properties. Its chemical structure is represented as follows:

C11H10O3S\text{C}_{11}\text{H}_{10}\text{O}_{3}\text{S}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of thiophene compounds, including this ester, showed potent antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated GI50 values ranging from 0.77 to 9.76 µM against melanoma cells, suggesting strong cytotoxic effects .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound AUAC62 (Melanoma)0.77
Compound BMCF7 (Breast)8.79
Compound CTK10 (Renal)9.73

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties. The presence of methoxy groups in the structure enhances the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. For instance, a related compound exhibited an IC50 of 29.2 µM for the 5-LOX enzyme .

Table 2: Inhibitory Activity Against COX and LOX Enzymes

CompoundEnzymeIC50 (µM)
Thiophene DerivativeCOX29.2
Another DerivativeLOX6.0

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Histamine Receptor Modulation : Some studies suggest that this compound acts as an antagonist at the histamine H3 receptor, influencing various physiological responses, including gastric acid secretion and inflammatory reactions .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Melanoma Cells : A recent study demonstrated that this compound significantly inhibited the growth of melanoma cells with a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its role in modulating immune responses .
  • Histamine Receptor Interaction : Another investigation focused on the interaction with histamine receptors, revealing that this compound could potentially be used for treating conditions related to histamine dysregulation .

Properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJIYVZMYUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704861
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-58-8
Record name Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl thioglycolate (1.29 mL, 14 mmol, 1.1 eq.) in 22 mL of DMSO was added Nail 50% (0.972 g, 20 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-4-methoxybenzaldehyde (2.00 g, 13 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off, washed with water, and dried to obtain 1.896 g of the title compound as light yellow crystals.
Quantity
1.29 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-4-methoxy-benzaldehyde (4.0 g, 26 mmol) in DMSO (200 mL) was added mercapto-acetic acid methyl ester (3.6 mL, 3.9 g, 39 mmol) and Et3N (10.8 mL, 7.8 g, 78 mmol) and the reaction mixture was heated (80° C., 12 h). The reaction mixture was cooled (rt) and treated with H2O (100 mL). The suspension was filtered to afford the title compound as a yellow solid (4.1 g, 71%). MS (ESI): mass calcd. for C11H10O3S, 222.0; m/z found, 223.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.97 (d, J=0.6, 1H), 7.74 (d, J=8.8, 1H), 7.28 (d, J=2.3, 1H), 7.02 (dt, J=8.7, 4.3, 1H), 3.92 (s, 3H), 3.89 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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